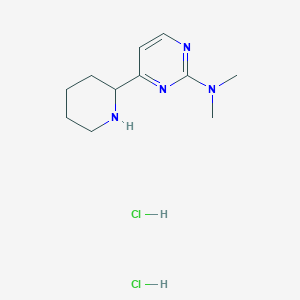

Dimethyl-(4-piperidin-2-yl-pyrimidin-2-yl)-amine dihydrochloride

Descripción

Propiedades

IUPAC Name |

N,N-dimethyl-4-piperidin-2-ylpyrimidin-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4.2ClH/c1-15(2)11-13-8-6-10(14-11)9-5-3-4-7-12-9;;/h6,8-9,12H,3-5,7H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEJXVBSFMZFGCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=N1)C2CCCCN2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl-(4-piperidin-2-yl-pyrimidin-2-yl)-amine dihydrochloride typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

Pyrimidine Ring Formation: The pyrimidine ring is then constructed using condensation reactions involving appropriate reagents.

Attachment of Dimethylamine Groups: Dimethylamine is introduced through nucleophilic substitution reactions.

Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

Dimethyl-(4-piperidin-2-yl-pyrimidin-2-yl)-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the dimethylamine groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding N-oxides or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted amines or amides.

Aplicaciones Científicas De Investigación

Chemical Characteristics

- Molecular Formula : CHClN

- Molecular Weight : Approximately 279.21 g/mol

- Structure : The compound features a piperidine ring and a pyrimidine moiety, which are crucial for its biological activity.

Antihypertensive Properties

Research indicates that Dimethyl-(4-piperidin-2-yl-pyrimidin-2-yl)-amine dihydrochloride may act as an inhibitor of renin, an enzyme that regulates blood pressure. Compounds with similar structures have demonstrated significant antihypertensive effects through modulation of the renin-angiotensin system, suggesting this compound could be effective in managing hypertension .

Anti-inflammatory and Analgesic Effects

In vitro studies suggest the compound may possess anti-inflammatory and analgesic properties. While the precise mechanisms remain to be fully elucidated, the structural characteristics of the compound indicate potential pathways for these effects .

Kinase Inhibition

Similar compounds in the pyrimidine and piperidine family have been investigated for their ability to inhibit various kinases, which are critical in numerous signaling pathways related to cancer and other diseases. This positions this compound as a candidate for further research in this area .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Dimethyl-(6-methyl-2-piperidin-3-yl-pyrimidin-4-yl)-amine dihydrochloride | Similar piperidine and pyrimidine structure | Contains a methyl group at a different position |

| N-(piperidin-3-yl)pyrimidine derivatives | Variations in substituents on pyrimidine | Focused on different biological activities |

| Aliskiren | Direct renin inhibitor | First non-peptide oral renin inhibitor |

The unique arrangement of functional groups in this compound may influence its binding affinity and selectivity towards biological targets compared to other similar compounds .

Mecanismo De Acción

The mechanism of action of Dimethyl-(4-piperidin-2-yl-pyrimidin-2-yl)-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparación Con Compuestos Similares

Structural Analogues and Their Properties

The following table summarizes key structural and physicochemical differences between the target compound and related molecules:

Key Research Findings

Synthetic Yields and Efficiency :

- The target compound’s synthesis is inferred to mirror methods for dimethyl-(4-piperidin-1-yl-pyrimidin-2-yl)-amine, achieving ~75% yield under optimized conditions . In contrast, 2,4-dichloropyrimidine derivatives yield mixtures (e.g., 50% main product + 20% byproduct), highlighting the importance of substituent positioning in reaction control .

Biological Activity: Piperidine-substituted pyrimidines exhibit varied receptor affinities. For example, the 4-piperidin-2-yl substitution in the target compound may enhance binding to adenosine receptors compared to its 3-piperidinyl isomer . The dihydrochloride salt form improves aqueous solubility (>10 mg/mL) compared to free bases, critical for in vivo studies .

Safety and Handling :

- Safety data for 1-(pyrimidin-2-yl)piperidin-4-amine dihydrochloride (CAS 1179369-48-2) recommend precautions against inhalation and skin contact (H303+H313+H333), applicable to structurally related compounds .

Discussion of Structural Nuances and Implications

- Core Heterocycle : Pyrimidine derivatives generally exhibit higher metabolic stability than pyridine-based compounds (e.g., ), making them preferable for long-acting therapeutics .

- Salt Form: Dihydrochloride salts are favored in pharmaceutical research for their crystallinity and reproducibility, unlike mono-salts or free bases .

Actividad Biológica

Dimethyl-(4-piperidin-2-yl-pyrimidin-2-yl)-amine dihydrochloride is a synthetic organic compound classified as a pyrimidine derivative. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug development. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClN

- Molecular Weight : 279.21 g/mol

- CAS Number : 1361114-90-0

The compound features a piperidine ring and a pyrimidine moiety, which are significant for various pharmacological applications. The dihydrochloride form enhances solubility and stability in aqueous environments, making it suitable for biological studies.

While specific mechanisms of action for this compound remain largely unexplored, it is hypothesized that it may act as an inhibitor in various biochemical pathways. Similar compounds have demonstrated:

- Kinase Inhibition : Compounds with pyrimidine and piperidine structures have been studied for their ability to inhibit kinases, which play critical roles in cell signaling and cancer progression .

- Anticonvulsant Properties : Some derivatives have shown potential in treating epilepsy by modulating neurotransmitter systems .

Antihypertensive Properties

Research indicates that compounds similar to this compound may modulate the renin-angiotensin system, suggesting potential antihypertensive effects. In vitro studies have highlighted the compound's ability to inhibit renin, an enzyme crucial for blood pressure regulation .

Anti-inflammatory Effects

Preliminary findings suggest that this compound may exhibit anti-inflammatory and analgesic properties. However, detailed mechanisms require further investigation to validate these effects .

Table 1: Summary of Biological Activities

Synthesis of the Compound

The synthesis typically involves multi-step organic reactions, including:

- Formation of the Piperidine Ring : Starting from a suitable precursor.

- Pyrimidine Moiety Attachment : Utilizing nucleophilic substitution reactions.

- Dihydrochloride Formation : Enhancing solubility through hydrochloric acid addition.

The exact synthetic route can vary based on reagents and conditions used, emphasizing the need for optimization to achieve high yields and purity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing dimethyl-(4-piperidin-2-yl-pyrimidin-2-yl)-amine dihydrochloride, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with precursor molecules such as pyrimidine derivatives and piperidine-containing intermediates. Use coupling reactions (e.g., Buchwald-Hartwig amination) to introduce the dimethylamine group .

- Step 2 : Optimize solvent systems (e.g., dichloromethane or THF) and catalysts (e.g., palladium-based catalysts) to improve yield. Monitor reaction progress via TLC or HPLC.

- Step 3 : Purify the product via recrystallization or column chromatography. Convert the free base to the dihydrochloride salt using HCl gas or aqueous HCl, followed by lyophilization .

- Key Considerations : Control moisture and oxygen levels during catalysis to avoid side reactions.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Collect high-resolution data (≤ 1.0 Å) to resolve hydrogen bonding and chloride ion positions .

- NMR Spectroscopy : Assign peaks using 1H-1H COSY and HSQC for proton and carbon connectivity. For dihydrochloride salts, note the downfield shift of amine protons due to protonation .

- Mass Spectrometry : Confirm molecular weight via ESI-MS in positive ion mode, observing [M+H]+ and [M+2H-Cl]+ fragments .

Q. What are the recommended handling and storage protocols for this compound?

- Guidelines :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hygroscopic degradation .

- Safety : Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of skin contact, rinse immediately with water for 15 minutes .

Advanced Research Questions

Q. How can researchers design pharmacological assays to evaluate this compound’s bioactivity, and what controls are critical?

- Experimental Design :

- Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., piperidine-pyrimidine hybrids in kinase inhibitors) .

- Assay Types : Use fluorescence polarization for binding affinity or cell-based assays (e.g., cAMP/GTPγS for GPCRs). Include positive controls (e.g., known inhibitors) and vehicle controls (DMSO < 0.1%) .

- Data Validation : Replicate experiments (n ≥ 3) and apply statistical corrections (e.g., Bonferroni) for multiple comparisons.

Q. How do stability and degradation profiles of this compound vary under physiological vs. accelerated conditions?

- Methodology :

- Stability Studies :

- Physiological Conditions : Incubate in PBS (pH 7.4, 37°C) and analyze degradation via HPLC at 0, 24, 48, and 72 hours .

- Accelerated Conditions : Expose to heat (60°C), light (UV-Vis), and acidic/basic buffers (pH 2–10) for 48 hours .

- Degradation Products : Identify by LC-MS/MS and compare to synthetic standards.

Q. How can conflicting data between NMR and X-ray crystallography be resolved?

- Resolution Strategies :

- NMR vs. X-ray Discrepancies : If NMR suggests conformational flexibility (e.g., broad peaks) but X-ray shows a rigid structure, perform variable-temperature NMR to probe dynamic behavior .

- Tautomerism : Use DFT calculations to predict energetically favored tautomers and validate with NOESY (for spatial proximity) .

Q. What computational approaches are suitable for predicting binding modes and selectivity of this compound?

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger Glide with homology models of target proteins. Validate docking poses via MD simulations (e.g., GROMACS) .

- Selectivity Analysis : Compare binding energies across protein isoforms or paralogs (e.g., kinase subfamilies) to identify off-target risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.